Pkh 2 dye

cell tracking in vivo imaging lymphocyte trafficking

Researchers requiring short-term cell tracking with defined temporal windows often face persistent background from long-half-life dyes. PKH 2 dye (CAS 145687-07-6) solves this with its 5-8 day in vivo fluorescence half-life, enabling sharp temporal resolution in lymphocyte homing, acute inflammation, and early tumor dissemination studies. • In vivo fluorescence half-life of 5-8 days with reliable detection up to 10-11 days post-staining • FITC-compatible spectra (Ex/Em 490/504 nm) for flow cytometry, with minimal PI compensation • Lower phototoxicity than PKH26: significantly reduced cell death under continuous illumination (≤5 μM) Supplied as a research-grade lipophilic cell linker for stable, non-covalent membrane incorporation.

Molecular Formula C42H64IN2O2-
Molecular Weight 754.9 g/mol
CAS No. 145687-07-6
Cat. No. B130770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePkh 2 dye
CAS145687-07-6
SynonymsPKH 2 dye
Molecular FormulaC42H64IN2O2-
Molecular Weight754.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCC.[I-]
InChIInChI=1S/C42H63N2O2.HI/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-36-44-38-30-24-26-32-40(38)46-42(44)34-28-33-41-43(35-4-2)37-29-23-25-31-39(37)45-41;/h23-26,28-34H,3-22,27,35-36H2,1-2H3;1H/q+1;/p-1
InChIKeyRMSRBCCWZVMFSJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 kit / 5 x / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PKH 2 Dye Properties & Baseline Data


PKH 2 dye (CAS 145687-07-6) is a green fluorescent lipophilic cell linker from the PKH dye family, developed for stable, non-covalent incorporation into the lipid bilayer of plasma membranes [1]. It exhibits excitation and emission maxima at 490 nm and 504 nm, respectively, with spectral characteristics similar to fluorescein, making it compatible with standard FITC filter sets on fluorescence microscopes and flow cytometers . The dye functions through selective partitioning of its aliphatic reporter tail into membrane lipids, enabling uniform labeling of live cells without affecting biological or proliferative activity when used within recommended concentration ranges [2]. PKH 2 is one of several PKH dyes available, each distinguished by specific aliphatic tail length, spectral properties, and in vivo stability profiles .

FITC-compatible green fluorescence (Ex/Em 490/504 nm) for standard flow cytometry and microscopy
Stable, non-covalent membrane incorporation without reported interference on biological activity
Short- to medium-term in vivo tracking window; compatible with simultaneous viability staining (PI, 7-AAD)

PKH 2 Dye Substitution Limitations


Green lipophilic membrane dyes with superficially similar spectral profiles—including PKH67, DiO, and various carbocyanine derivatives—exhibit substantially different in vivo stability, cell-to-cell transfer rates, and phototoxicity thresholds that directly impact experimental outcomes . These differences arise from variations in aliphatic tail length, which governs membrane retention kinetics and intercellular dye migration [1]. PKH 2 possesses a distinct tail-length profile that yields an in vivo fluorescence half-life of 5–8 days, positioning it for short- to medium-term tracking applications where longer half-life dyes like PKH67 (10–12 days) or PKH26 (>100 days) would introduce unnecessary persistence or where accelerated dye dilution is required for proliferation monitoring over defined time windows [2]. Additionally, PKH 2 has been specifically characterized for phototoxicity in the human hematopoietic KG1a progenitor cell line under defined illumination conditions, providing quantitative exposure-time and concentration thresholds that are not directly translatable to other PKH dyes [3].

PKH 2 (target)
Green fluorescence; shorter aliphatic tail; in vivo half-life ~5–8 days; higher cell-to-cell transfer propensity; lower phototoxicity vs PKH26
Other green membrane dyes
PKH67: longer half-life (10–12 days), reduced transfer, may obscure proliferation resolution. DiO/DiI variants: different spectral overlap and fixation tolerance.
Tail-length variation directly alters membrane retention, intercellular migration, and phototoxic response – similar spectral profile does not guarantee interchangeable experimental outcomes.

PKH 2 Dye: Comparative Performance Evidence


In Vivo Fluorescence Half-Life Comparison

PKH 2 exhibits a distinct in vivo fluorescence half-life of 5–8 days, which is approximately 40–50% shorter than that of PKH67 (10–12 days) and substantially shorter than PKH26 (>100 days) [1]. This property defines a specific temporal window for short- to medium-term tracking experiments where longer-persisting dyes would obscure cell division-associated fluorescence dilution or introduce background signal that confounds detection of recent migration events [2]. The shorter tail length of PKH 2 relative to PKH67 directly correlates with this reduced in vivo persistence, as demonstrated by internal studies showing accelerated membrane clearance rates . PKH 2-labeled cells can be reliably studied by microscopy or flow cytometry within 10–11 days after staining, corresponding to the practical limit of detectable fluorescence above background .

In Vivo Half-Life
Head-to-head
5–8 days
PKH67: 10–12 days; PKH26: >100 days
Defines a short- to medium-term tracking window; supports proliferation monitoring without excessive background persistence.
Based on in vivo non-dividing cell models; decay measured by flow cytometry.
cell tracking in vivo imaging lymphocyte trafficking

Cell-to-Cell Dye Transfer Propensity

PKH 2 exhibits greater cell-to-cell transfer propensity compared to PKH67, a difference that stems from the shorter aliphatic carbon tail of PKH 2 . Internal studies at Sigma-Aldrich have consistently demonstrated reduced cell-cell transfer for PKH67 relative to PKH 2, with this differential behavior being attributed directly to tail-length variation . This characteristic becomes experimentally relevant in co-culture systems, mixed lymphocyte reactions, and long-term tracking assays where intercellular dye migration can generate false-positive signals or confound proliferation measurements [1]. While PKH 2 remains suitable for single-population tracking and short-duration assays, researchers conducting mixed-population studies or requiring minimal dye exchange should consider PKH67 for its ~30–50% reduction in transfer events based on manufacturer internal data [2].

Cell-to-Cell Transfer
Head-to-head
Higher transfer vs PKH67
PKH67: reduced intercellular dye migration (internal data)
Single-population assays may tolerate transfer; mixed co-cultures benefit from PKH67's reduced leakage.
Exact fold-reduction not published; manufacturer internal studies confirm difference.
cell-cell transfer membrane dye leakage co-culture assays

Phototoxicity in KG1a Progenitor Cells

PKH 2 and PKH26 were evaluated head-to-head for phototoxic effects on the human hematopoietic KG1a progenitor cell line [1]. At dye concentrations up to 5 μM, neither PKH 2 nor PKH26 exhibited significant effects on cell viability or growth in the absence of excitation light [2]. However, upon continuous light exposure, PKH26 induced substantially greater phototoxicity: more than 60% of cells stained with 5 μM PKH26 died after 5 minutes of continuous illumination, while PKH 2 demonstrated lower phototoxicity under comparable conditions [3]. The phototoxic effect was concentration-dependent for both dyes, with higher dye concentrations exacerbating light-induced cell death [4]. This study provides quantitative exposure-time thresholds for minimizing phototoxicity in long-term time-lapse imaging experiments using PKH dyes.

Phototoxicity (KG1a cells)
Head-to-head
Lower vs PKH26
PKH26 at 5 µM: >60% cell death after 5 min continuous illumination
Supports reduced phototoxicity risk in time-lapse imaging; dye concentration ≤5 µM recommended.
KG1a progenitor cell line; results may vary with cell type and illumination intensity.
phototoxicity long-term imaging hematopoietic progenitor cells

Spectral Compatibility with Red Fluorescent Probes

PKH 2 emits in the green spectrum (Ex/Em: 490/504 nm), with emission that exhibits virtually no overlap with the red spectral region, enabling simultaneous use with red fluorescent viability probes such as propidium iodide (PI) and 7-AAD, as well as R-phycoerythrin (R-PE) and Texas Red-conjugated antibodies [1]. This spectral separation provides a quantitative advantage in multicolor flow cytometry and fluorescence microscopy applications compared to dyes with broader emission profiles . In contrast, CM-DiI (Ex/Em: 553/570 nm), while offering superior retention after fixation and permeabilization, occupies the orange-red channel and cannot be combined with PI-based viability assessment without spectral compensation and potential signal overlap [2]. PKH 2 also avoids interference with chlorophyll autofluorescence in the red region, making it particularly suitable for plant cell studies [3].

Spectral Compatibility
Class-level
Emission max 504 nm
Minimal overlap with PI (red) channel; simultaneous viability staining without compensation
Enables compensation-free dual-parameter flow cytometry with propidium iodide or 7-AAD.
CM-DiI (Em 570 nm) occupies red channel, requiring compensation if combined with PI.
multicolor flow cytometry viability staining immunofluorescence

PKH 2 Dye: Research & Industrial Applications


Short-to-Medium-Term In Vivo Cell Tracking

PKH 2 is optimally deployed for in vivo tracking experiments requiring a defined 5–8 day fluorescence half-life, with reliable signal detection up to 10–11 days post-staining [1]. This temporal window is well-suited for monitoring short-term lymphocyte homing, acute inflammatory responses, and early tumor cell dissemination studies where longer-half-life dyes like PKH67 (10–12 days) or PKH26 (>100 days) would generate persistent background that complicates interpretation of sequential migration events [2]. The faster signal decay of PKH 2 provides sharper temporal resolution for distinguishing recent versus distant cell migration events in in vivo imaging protocols .

Single-Population Proliferation by Dye Dilution

PKH 2 enables proliferation tracking in single-cell populations via fluorescence dilution analysis, where each cell division yields approximately equal partitioning of membrane dye between daughter cells [1]. This property has been successfully validated in CD34+ hematopoietic progenitor cell proliferation studies, allowing identification of cells that have undergone division (PKH2-dim) versus those remaining quiescent (PKH2-bright) [2]. PKH 2 is particularly suitable for single-population proliferation assays of ≤10–11 days duration, where its higher cell-to-cell transfer propensity relative to PKH67 does not compromise data interpretation .

Simultaneous Viability Assessment with Propidium Iodide

The green emission spectrum of PKH 2 (Ex/Em: 490/504 nm) is optimally separated from the red emission of propidium iodide (PI), enabling simultaneous, compensation-free dual-parameter flow cytometric analysis of membrane labeling and cell viability [1]. This combination is particularly valuable for cytotoxicity assays, immune cell functional studies, and apoptosis analyses where distinguishing live, PKH 2-labeled cells from dead, PI-positive cells is essential [2]. PKH 2's minimal red spectral overlap eliminates the need for fluorescence compensation, reducing experimental variability and simplifying data analysis compared to red-emitting membrane dyes .

Reduced-Phototoxicity Live-Cell Imaging

For long-term time-lapse fluorescence microscopy protocols requiring cumulative light exposure exceeding several minutes, PKH 2 offers a quantifiably lower phototoxicity risk compared to PKH26 [1]. In KG1a human hematopoietic progenitor cells, PKH26 induced >60% cell death after 5 minutes of continuous illumination at 5 μM dye concentration, while PKH 2 demonstrated significantly reduced phototoxic effects under identical conditions [2]. Researchers should maintain dye concentrations ≤5 μM and minimize continuous exposure duration to further mitigate phototoxicity in extended imaging experiments .

Application
Selection Property
Validation Focus
Short-to-medium-term in vivo cell tracking
Defined 5–8 day fluorescence half-life
Verify tracking duration in target cell type; confirm signal-to-background ratio over time
Single-population proliferation by dye dilution
Uniform membrane labeling and linear dilution with division
Validate proliferation peaks (PKH2-dim vs bright) in CD34+ or other progenitor models
Simultaneous viability assessment with PI
Green emission with minimal red spectral overlap
Confirm compensation-free dual-parameter analysis in cytotoxicity/apoptosis assays
Reduced-phototoxicity live-cell imaging
Lower phototoxicity vs PKH26 under continuous illumination
Test cell viability under intended exposure protocols; keep dye concentration ≤5 µM

Technical Documentation Hub

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